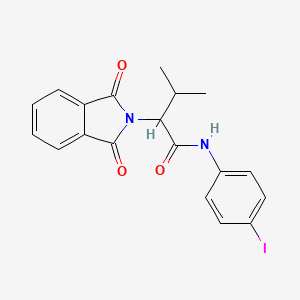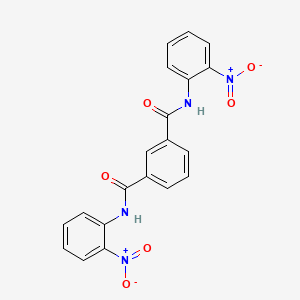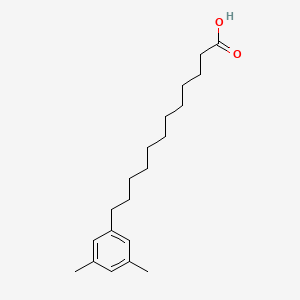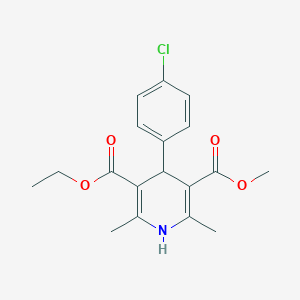![molecular formula C32H24BrFN4O2 B11703174 (2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide](/img/structure/B11703174.png)
(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, a fluorophenyl group, and a pyrazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the bromophenyl and fluorophenyl groups through substitution reactions. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would be scaled up from laboratory conditions, with careful monitoring of reaction parameters to optimize yield and purity. Industrial methods may also incorporate advanced purification techniques, such as chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
Uniqueness
What sets (2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. The presence of both bromophenyl and fluorophenyl groups, along with the pyrazolyl moiety, contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C32H24BrFN4O2 |
|---|---|
Molekulargewicht |
595.5 g/mol |
IUPAC-Name |
N-[(Z)-3-(benzylamino)-1-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C32H24BrFN4O2/c33-26-15-11-24(12-16-26)31(39)36-29(32(40)35-20-22-7-3-1-4-8-22)19-25-21-38(28-9-5-2-6-10-28)37-30(25)23-13-17-27(34)18-14-23/h1-19,21H,20H2,(H,35,40)(H,36,39)/b29-19- |
InChI-Schlüssel |
SVLPBVLAVISBLZ-CEUNXORHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid](/img/structure/B11703092.png)
![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)

![5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703117.png)
![Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703128.png)
![2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B11703137.png)

![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)

![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703153.png)


![3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11703164.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
